2-Methoxy-1,3-thiazole-5-sulfinic acid
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Overview
Description
2-Methoxy-1,3-thiazole-5-sulfinic acid is a heterocyclic organic compound with the molecular formula C₄H₅NO₃S₂ It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3-thiazole-5-sulfinic acid typically involves the reaction of appropriate thiazole derivatives with sulfinic acid or its derivatives. One common method includes the reaction of 2-methoxy-1,3-thiazole with sulfur dioxide and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the thiazole ring and prevent degradation of the sulfinic acid group .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1,3-thiazole-5-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to the corresponding thiazole derivative with a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: 2-Methoxy-1,3-thiazole-5-sulfonic acid.
Reduction: 2-Methoxy-1,3-thiazole-5-thiol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-1,3-thiazole-5-sulfinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-1,3-thiazole-5-sulfinic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-Methoxy-1,3-thiazole-5-sulfonic acid
- 2-Methoxy-1,3-thiazole-5-thiol
- 2-Methyl-1,3-thiazole-5-sulfinic acid
Comparison:
- 2-Methoxy-1,3-thiazole-5-sulfinic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
- 2-Methoxy-1,3-thiazole-5-sulfonic acid has a sulfonic acid group, making it more acidic and potentially more water-soluble.
- 2-Methoxy-1,3-thiazole-5-thiol contains a thiol group, which can form disulfide bonds, influencing its reactivity and potential applications.
- 2-Methyl-1,3-thiazole-5-sulfinic acid has a methyl group instead of a methoxy group, altering its electronic properties and reactivity .
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-5-sulfinic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S2/c1-8-4-5-2-3(9-4)10(6)7/h2H,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDAGYRBZVHTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)S(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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